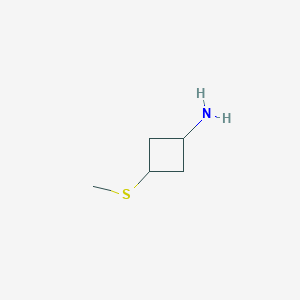

(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine

Description

(1R,3r)-3-(Methylsulfanyl)cyclobutan-1-amine is a chiral cyclobutane derivative featuring a methylsulfanyl (-SMe) substituent at the 3-position and an amine group at the 1-position of the cyclobutane ring. The stereochemistry (1R,3r) indicates a specific spatial arrangement critical for its interactions in biological systems.

Properties

Molecular Formula |

C5H11NS |

|---|---|

Molecular Weight |

117.22 g/mol |

IUPAC Name |

3-methylsulfanylcyclobutan-1-amine |

InChI |

InChI=1S/C5H11NS/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 |

InChI Key |

HXGNCEODWVLWIA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1CC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a methylsulfanyl reagent, followed by the introduction of an amine group through reductive amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the amine group or other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, from metabolic processes to signal transduction pathways.

Comparison with Similar Compounds

a. (1R,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine

- Structure : Differs by replacing the methylsulfanyl group with a benzenesulfonyl moiety.

- Properties: Molecular weight = 211.28 g/mol (C₁₀H₁₃NO₂S).

- Synthesis: Not detailed in evidence, but similar cyclobutane amines are synthesized via hydroamination or ring-opening reactions .

b. rac-(1R,2S,3R)-3-Ethoxy-2-(Methylsulfanyl)cyclobutan-1-amine Hydrochloride

- Structure : Contains a methylsulfanyl group at position 2 and an ethoxy group at position 3. The racemic mixture complicates enantioselective applications.

- Synthesis : Prepared via multi-step routes involving alkene functionalization, yielding 70–80% purity. The presence of both ethoxy and sulfanyl groups may enhance solubility but require chiral resolution .

Cyclopentane and Larger Ring Analogs

a. N-Methyl-3-(Methylsulfanyl)cyclopentan-1-amine

b. 3-(3-Chlorophenyl)cyclobutan-1-amine

- Structure : Substituted with a 3-chlorophenyl group instead of methylsulfanyl.

- Properties: Molecular weight = 181.66 g/mol (C₁₀H₁₂ClN).

Pharmacological and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituent | Synthetic Yield | Notable Applications |

|---|---|---|---|---|

| (1R,3r)-3-(Methylsulfanyl)cyclobutan-1-amine | ~161.26 (estimated) | -SMe | N/A | Building block for drug discovery |

| (1R,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine | 211.28 | -SO₂C₆H₅ | N/A | Potential protease inhibitors |

| N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine | 145.27 | Cyclopentane, -SMe | N/A | CNS-targeting agents |

| 3-(3-Chlorophenyl)cyclobutan-1-amine | 181.66 | -C₆H₄Cl | N/A | Kinase inhibitor scaffolds |

Key Observations :

- Steric Effects : Bulky substituents (e.g., benzenesulfonyl) reduce reactivity but improve target specificity.

- Solubility : Sulfanyl and ethoxy groups enhance hydrophilicity compared to aryl or halogenated analogs .

- Metabolic Stability : Methylsulfanyl groups may undergo oxidation to sulfoxides, altering pharmacokinetics .

Biological Activity

(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine, also known as 1-[(Methylsulfanyl)methyl]cyclobutan-1-amine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a methylsulfanyl group and an amine functional group. Its unique structural characteristics contribute to its biological activity, particularly its interaction with various receptors.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₁₃N₁S |

| Molecular Weight | 115.24 g/mol |

| Structural Features | Cyclobutane ring, methylsulfanyl group |

| Stereochemistry | (1R,3r) |

Research indicates that (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine exhibits significant activity through its interaction with histamine receptors, particularly the H3 receptor. The binding affinities for these receptors can vary widely, with some studies reporting values as low as 0.05 nM, indicating a strong potential for therapeutic applications in treating conditions such as anxiety and cognitive disorders.

Interaction with Histamine Receptors

The compound's ability to modulate neurotransmission is primarily linked to its action on histamine receptors. It has been shown to act as an antagonist at the H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system. This modulation can lead to enhanced cognitive functions and reduced symptoms of neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR of (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine is essential for optimizing its pharmacological properties. The presence of the methylsulfanyl group enhances its binding affinity to target receptors compared to similar compounds lacking this functional group.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one | Lacks amine group | Primarily used as a synthetic intermediate |

| 3-(2-(Methylsulfanyl)ethyl)cyclobutan-1-amine | Different substitution pattern | Potentially different biological activity |

| (1R,3R)-3-(methylsulfanyl)methylcyclobutan-1-ammonium | Stereochemistry difference | May exhibit distinct pharmacological effects |

These comparisons highlight the importance of specific functional groups in influencing biological activity and receptor selectivity.

Case Studies and Research Findings

Several studies have investigated the biological effects of (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine. Notably:

- Neuropharmacological Studies : In vitro studies have demonstrated that the compound increases neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

- Binding Affinity Studies : A series of experiments assessed the binding affinities of various analogs at histamine receptors. The results indicated that modifications to the cyclobutane ring significantly impacted receptor interaction profiles.

- Therapeutic Potential : Research has suggested that (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine could be beneficial in managing conditions like ADHD and narcolepsy due to its stimulant-like effects on neurotransmitter systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.